4-Cyano-4-phenylcyclohexanone ethylene ketal is a synthetic organic compound that belongs to the class of cyclohexanones. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals. The compound features a cyano group and a phenyl substituent, which contribute to its reactivity and biological activity.
The compound is classified under ketones and specifically falls within the category of cyano-substituted cyclohexanones. It can be sourced from various chemical suppliers and has been the subject of patents and research articles focusing on its synthesis and applications in organic chemistry and pharmacology .
The synthesis of 4-cyano-4-phenylcyclohexanone ethylene ketal typically involves several key steps:
The entire synthesis can be complex, involving multiple intermediates and purification steps to yield the desired compound in high purity.
The molecular formula for 4-cyano-4-phenylcyclohexanone ethylene ketal is . The structure consists of a cyclohexanone ring substituted at the 4-position with both a cyano group and a phenyl group, along with an ethylene ketal moiety. This configuration contributes to the compound's unique chemical properties.
4-Cyano-4-phenylcyclohexanone ethylene ketal can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for compounds like 4-cyano-4-phenylcyclohexanone ethylene ketal often involves interactions at specific biological targets, such as enzymes or receptors. While specific data on this compound's mechanism may be limited, similar compounds have been shown to affect neurotransmitter pathways or inhibit certain enzyme activities, contributing to their analgesic or hypotensive effects .
These properties are crucial for handling and application in laboratory settings.
4-Cyano-4-phenylcyclohexanone ethylene ketal has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, showcasing its relevance in drug development and research initiatives.
The 4-phenylpiperidine motif is critical for μ-opioid receptor (MOR) affinity. 4-Cyano-4-phenylcyclohexanone ethylene ketal serves as a pivotal intermediate for constructing this pharmacophore. Hydrogenation of the nitrile group followed by ketone deprotection yields trans-4-aminocyclohexanol derivatives, which undergo reductive amination to form piperidine rings. This methodology underpins fentanyl analogs like 4-phenyl-4-anilidopiperidines, where the ethylene ketal ensures ketone integrity during nitrile reduction [1] [8]. Lloyd et al. leveraged this intermediate to synthesize 4,4-disubstituted cyclohexylamines with dual MOR/NOP receptor affinity, optimizing analgesic efficacy while reducing respiratory depression. The ketal’s steric bulk directs trans-substituent geometry, enhancing receptor docking precision [8].
Table 1: Opioid Modulators Derived from 4-Cyano-4-phenylcyclohexanone Ethylene Ketal
Derivative | Target Receptor | Therapeutic Application | Key Structural Feature |
---|---|---|---|
4-Phenyl-4-anilidopiperidine | μ-Opioid (MOR) | Short-acting analgesia | Anilido group at C4-piperidine |
trans-4-Aminocyclohexanol | MOR/NOP | Pain management (reduced side effects) | Axial amino, equatorial hydroxy |
KV1.5 potassium channel blockade is a validated strategy for treating atrial arrhythmias. The ethylene ketal intermediate enables synthesis of spirocyclic benzamide inhibitors like N-(2-ethyl-2-phenylbutyl)-2-methoxybenzamide. Here, acid-catalyzed ketal deprotection regenerates the ketone, which undergoes reductive amination with aryl amines to yield tertiary amines targeting channel pore domains [6]. Notably, pseudosaccharin amines derived from this scaffold exhibit IC₅₀ values <100 nM for KV1.5 while sparing hERG channels (>50-fold selectivity). The phenyl-cyclohexyl moiety’s rigidity optimizes hydrophobic interactions within the voltage-sensing domain, as confirmed by electrophysiology studies [6] [10]. Patents further disclose carbocyclic analogs where the ketal stabilizes intermediates during nucleophilic substitutions crucial for inhibitor potency [2].
Table 2: Potassium Channel Blockers Utilizing the Ketal Intermediate
Compound Class | Target Channel | Therapeutic Application | Potency (IC₅₀) |
---|---|---|---|
Spirocyclic benzamides | KV1.5 | Atrial fibrillation | 10–100 nM |
Pseudosaccharin amines | KV1.5 | Arrhythmia (in vivo efficacy) | 15–70 nM |
Dual NK1R antagonism/serotonin transporter (SERT) inhibition merges antidepressant and anxiolytic effects. The ethylene ketal’s rigid cyclohexyl spacer enables optimal positioning of aryl groups for simultaneous receptor engagement. Wu et al. synthesized homopiperidine-based dual inhibitors by reacting deprotected ketone intermediates with tryptamine derivatives, achieving Ki values of 1–5 nM for NK1R and SERT [5] [8]. Key derivatives like N-[(2S)-5-hydroxy-2-phenylpentyl]-2-methoxybenzamide retained sub-micromolar NK1R affinity (Ki = 0.8 nM) and SERT inhibition (IC₅₀ = 15 nM) in vitro. The ketal’s role is critical: it prevents undesired ketone reactivity during Grignard additions to the nitrile, enabling efficient side-chain elongation [5].
Inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reduces glucocorticoid-driven metabolic dysfunction. Sun et al. employed 4-cyano-4-phenylcyclohexanone ethylene ketal to synthesize spiro[cyclohexane-1,4′-imidazolidine]-2′,5′-dione inhibitors. The ketal was hydrolyzed to the ketone, which then condensed with diamines to form imidazolidinediones—key moieties mimicking cortisol’s steric bulk [7] [3]. Docking simulations confirmed the protonated cyclohexyl nitrogen forms a salt bridge with catalytic residue Tyr¹⁸³, while the phenyl group occupies a hydrophobic cleft. Optimized analogs demonstrated IC₅₀ values of 20–100 nM in human liver microsomes and >80% target engagement in primate models of diabetes [7].
Table 3: 11β-HSD1 Inhibitors Featuring the Ketal-Derived Core
Inhibitor Candidate | 11β-HSD1 IC₅₀ | Selectivity over 11β-HSD2 | Metabolic Efficacy |
---|---|---|---|
Spiro-imidazolidinedione | 28 nM | >500-fold | Improved glucose tolerance (primate) |
1,4-Diaryl-1,4-dihydropyrazine | 840 nM | >300-fold | Cortisol reduction (hepatocytes) |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0